Guanidine, N-nitro-N'-(phenylmethyl)-
Overview
Description
Guanidine is one of the most versatile functional groups in chemistry . Compounds containing this system have found application in a diversity of biological activities . It is a colorless solid that dissolves in polar solvents and is used in the production of plastics and explosives .
Synthesis Analysis
The synthesis of guanidines involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalyzed guanidylation . S-methylisothiourea has shown to be a very efficient guanidylating agent .Molecular Structure Analysis
Guanidine can be thought of as a nitrogenous analogue of carbonic acid . That is, the C=O group in carbonic acid is replaced by a C=NH group, and each OH is replaced by a NH2 group . Due to the conjugation between the lone pairs of the nitrogen atoms and the imine double bond, protonated guanidines have a number of resonance forms that delocalize the positive charge over the entire functional group leading to its high basicity .Chemical Reactions Analysis
Guanidine natural products isolated from various sources, represented by non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids and shikimic acid derived, are the subject of this review . The preparation of guanidines using cyanamides that react with derivatized amines as well as the use of copper-catalyzed cross-coupling chemistry are also presented .Physical and Chemical Properties Analysis
Guanidine is a colorless solid that dissolves in polar solvents . It is a strong base that is used in the production of plastics and explosives . The high basicity of guanidine (the pKaH of the guanidinium cation in water is 13.6 ) indicates that at physiological pH, guanidine will be protonated forming the guanidinium cation .Mechanism of Action
The ability of guanidines to form hydrogen bonds (HBs), their planarity and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity . The high basicity of guanidine indicates that at physiological pH, guanidine will be protonated forming the guanidinium cation .
Safety and Hazards
Future Directions
Guanidine natural products isolated from various sources have found application in a diversity of biological activities . The efficient synthesis of guanidine-containing molecules is highly relevant, and accordingly, methods for the introduction of the guanidine function will be discussed . The impressive diversity of guanidine alkaloids in marine sponges, both PKS and NRPS derived, is an additional intriguing aspect of guanidine chemistry and biochemistry .
Properties
IUPAC Name |
2-benzyl-1-nitroguanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-8(11-12(13)14)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCBIXJPHUFQOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)N[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202497 | |
Record name | Guanidine, N-nitro-N'-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5415-72-5 | |
Record name | N-Nitro-N′-(phenylmethyl)guanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5415-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidine, N-nitro-N'-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005415725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanidine, 1-benzyl-3-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Guanidine, N-nitro-N'-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanidine, N-nitro-N'-(phenylmethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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